3-CHLORO-N-[4-(MORPHOLINOSULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Overview
Description
3-CHLORO-N-[4-(MORPHOLINOSULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound with the molecular formula C19H16Cl2N2O4S2. It is a member of the benzothiophene family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-[4-(MORPHOLINOSULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-chlorobenzothiophene-2-carboxylic acid with 4-(morpholinosulfonyl)aniline under specific conditions to form the desired product . The reaction conditions often include the use of coupling agents, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-[4-(MORPHOLINOSULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the benzothiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiophene derivatives .
Scientific Research Applications
3-CHLORO-N-[4-(MORPHOLINOSULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-CHLORO-N-[4-(MORPHOLINOSULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound’s sulfonamide group is known to interact with various biological targets, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[4-(morpholinosulfonyl)phenyl]benzamide: This compound shares structural similarities with 3-CHLORO-N-[4-(MORPHOLINOSULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE and exhibits similar biological activities.
3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzamide: Another related compound with comparable chemical properties and applications.
Uniqueness
What sets this compound apart is its unique benzothiophene core, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
3-chloro-N-(4-morpholin-4-ylsulfonylphenyl)-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S2/c20-17-15-3-1-2-4-16(15)27-18(17)19(23)21-13-5-7-14(8-6-13)28(24,25)22-9-11-26-12-10-22/h1-8H,9-12H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCLXGYDBZLQRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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